Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer – Optical Purity and Chiral Resolution Efficiency
The (S)-configuration of the target compound at the piperidine 3-position is confirmed by its IUPAC designation (benzyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate) and manufacturing origin . In the alkylpiperidin-3-yl carbamate series, optical resolution using optically active tartaric acid derivatives achieves enantiomeric excesses typically exceeding 99% ee for the (S)-isomer, as demonstrated in the Sumitomo patent for the broader class [1]. The (R)-enantiomer (CAS 1353996-90-3 for the des-hydroxyethyl variant, or CAS 1354019-52-5 for the R-hydroxyethyl variant) is a distinct chemical entity with identical molecular formula (C₁₇H₂₆N₂O₃, MW 306.4) but opposite optical rotation, meaning that substitution of the (R)- for the (S)-enantiomer will invert the stereochemical outcome of any subsequent diastereoselective transformation . No published head-to-head biological comparison between the (S)- and (R)-enantiomers of this specific compound was identified in the accessible primary literature.
| Evidence Dimension | Absolute configuration and enantiomeric purity at piperidine C-3 |
|---|---|
| Target Compound Data | (S)-configuration; supplied at ≥97% chemical purity (achiral HPLC); enantiomeric excess not independently reported by vendor |
| Comparator Or Baseline | (R)-enantiomer (e.g., CAS 1354019-52-5 for the R-hydroxyethyl benzyl carbamate analog); opposite absolute configuration |
| Quantified Difference | Qualitative: opposite stereochemistry. Class-level: optical resolution method achieves >99% ee for (S)-alkylpiperidin-3-yl carbamates [1] |
| Conditions | Optical resolution via diastereomeric salt formation with optically active tartaric acid in solvent (Patent US 2010/0331546 A1) [1] |
Why This Matters
For any synthesis where the piperidine C-3 stereocenter is carried forward into the final target (e.g., chiral pharmaceuticals), the wrong enantiomer cannot be used; purchasing the correct (S)-enantiomer from a verified source eliminates the need for in-house chiral resolution, which for this class requires specialised diastereomeric crystallisation conditions achieving >99% ee [1].
- [1] Sumitomo Chemical Company, Limited. Method for optical resolution of alkyl piperidin-3-yl carbamate and intermediate therefor. US Patent Application US 2010/0331546 A1, filed 2009, published 2010. View Source
